N-(furan-2-ylmethyl)-5-(morpholine-4-carbonyl)furan-2-sulfonamide
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Overview
Description
N-(furan-2-ylmethyl)-5-(morpholine-4-carbonyl)furan-2-sulfonamide is a complex organic compound featuring furan rings and a sulfonamide group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with furan-2-carboxylic acid and morpholine.
Reaction Steps:
Activation of Carboxylic Acid: The carboxylic acid group of furan-2-carboxylic acid is activated using reagents like thionyl chloride (SOCl₂) to form the corresponding acid chloride.
Formation of Amide Bond: The activated acid chloride is then reacted with morpholine to form the morpholine-4-carbonyl group.
Introduction of Sulfonamide Group: The furan-2-ylmethyl group is introduced through a nucleophilic substitution reaction with a suitable sulfonamide precursor.
Industrial Production Methods:
Microwave-Assisted Synthesis: Microwave radiation can be used to accelerate the reaction times and improve yields.
Optimization: Reaction conditions such as temperature, solvent, and reagent concentrations are optimized to achieve high purity and yield.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid.
Reduction: Reduction reactions can convert the furan ring to a dihydrofuran derivative.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as ammonia or amines, and coupling reagents like DMT/NMM/TsO⁻ or EDC.
Major Products Formed:
Oxidation Products: Furan-2,5-dicarboxylic acid.
Reduction Products: Dihydrofuran derivatives.
Substitution Products: Various sulfonamide derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can serve as a probe in biological studies to understand enzyme-substrate interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can bind to enzymes, inhibiting their activity, while the furan rings can interact with receptors, modulating biological processes.
Comparison with Similar Compounds
N-(furan-2-ylmethyl)ethanamine: Similar structure but lacks the sulfonamide group.
Furan-2-carboxylic acid: Similar core structure but without the morpholine and sulfonamide groups.
Morpholine-4-carboxylic acid: Contains the morpholine group but lacks the furan and sulfonamide components.
Uniqueness: The presence of both the furan ring and the sulfonamide group in the same molecule makes N-(furan-2-ylmethyl)-5-(morpholine-4-carbonyl)furan-2-sulfonamide unique, providing it with distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-5-(morpholine-4-carbonyl)furan-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6S/c17-14(16-5-8-20-9-6-16)12-3-4-13(22-12)23(18,19)15-10-11-2-1-7-21-11/h1-4,7,15H,5-6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUSJRVZTJVQGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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